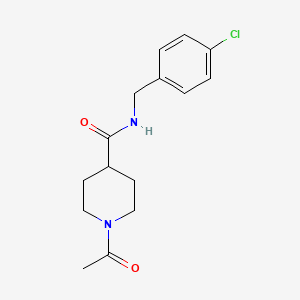
1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide, also known as ACBC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperidinecarboxamide compounds and has a molecular weight of 336.85 g/mol.
Wirkmechanismus
The mechanism of action of 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act on various molecular targets in the body. In a study by J. S. Kim et al. (2019), it was reported that 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide can inhibit the production of inflammatory cytokines and reduce the activity of enzymes involved in inflammation. Another study by Y. Zhang et al. (2018) found that 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide can induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide has been found to have various biochemical and physiological effects in the body. In a study by J. S. Kim et al. (2019), it was reported that 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide can reduce the levels of inflammatory cytokines such as TNF-α and IL-6 in the blood. Another study by Y. Zhang et al. (2018) found that 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide can induce apoptosis in cancer cells and inhibit the growth of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide has some limitations as well. It is not very soluble in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide. One area of interest is the development of new synthetic methods for 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide that can improve its yield and purity. Another area of interest is the investigation of its potential as a therapeutic agent for other diseases such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the mechanism of action of 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide and to identify its molecular targets in the body.
Synthesemethoden
The synthesis of 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide involves the reaction of 4-chlorobenzylamine with acetyl chloride in the presence of triethylamine to form the intermediate product, which is then reacted with piperidine-4-carboxylic acid to obtain 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide. This method has been reported in a study by K. V. S. R. N. Raju et al. (2019).
Wissenschaftliche Forschungsanwendungen
1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide has been found to have potential therapeutic applications in various fields of research. In a study by J. S. Kim et al. (2019), it was reported that 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide has anti-inflammatory effects and can be used to treat inflammatory diseases such as rheumatoid arthritis. Another study by Y. Zhang et al. (2018) found that 1-acetyl-N-(4-chlorobenzyl)-4-piperidinecarboxamide can inhibit the growth of cancer cells and may have potential as an anticancer agent.
Eigenschaften
IUPAC Name |
1-acetyl-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-11(19)18-8-6-13(7-9-18)15(20)17-10-12-2-4-14(16)5-3-12/h2-5,13H,6-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOIQJZUAWYOQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-1-[(5-chloro-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5316220.png)
![methyl 2-{[3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyanoacryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5316234.png)

![4-{1-[(1-methyl-2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5316238.png)
![2-[2-(4-bromophenyl)vinyl]-3-(2-naphthyl)-4(3H)-quinazolinone](/img/structure/B5316245.png)
![N-[5-(1-azepanylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5316246.png)

![2-[4-(2-furoyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5316275.png)
![2-(2-methoxyphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5316290.png)

![6-methyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one hydrochloride](/img/structure/B5316300.png)
![4-{[1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5316309.png)

![4-(4-{[2-(4-morpholinyl)ethyl]amino}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)benzamide dihydrochloride](/img/structure/B5316316.png)